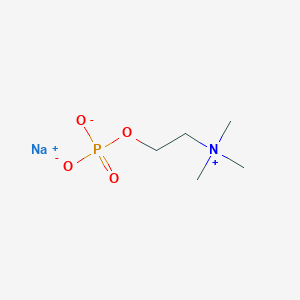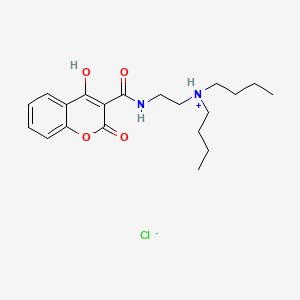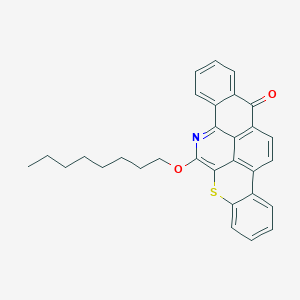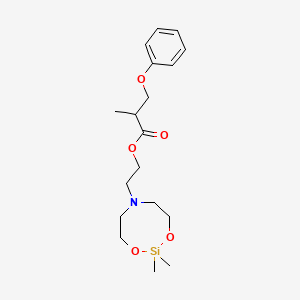
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate is a complex organic compound with the molecular formula C18H29NO5Si. This compound is known for its unique structural features, which include a silacyclooctane ring system and a phenoxypropionate moiety. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate typically involves the reaction of 2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol with 2-methyl-3-phenoxypropionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol isonicotinate
- 1,2-bis(2’,6’-dimethyl-1’,3’-dioxa-6’-aza-2’-silacyclooctyl-2’)ethane
- N-(2-Thenyl)derivatives of aminoalkyltriethoxysilanes
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate stands out due to its unique combination of a silacyclooctane ring and a phenoxypropionate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
101198-12-3 |
|---|---|
Molekularformel |
C18H29NO5Si |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-methyl-3-phenoxypropanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-16(15-22-17-7-5-4-6-8-17)18(20)21-12-9-19-10-13-23-25(2,3)24-14-11-19/h4-8,16H,9-15H2,1-3H3 |
InChI-Schlüssel |
ZIIDHPAOCIOQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)C(=O)OCCN2CCO[Si](OCC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


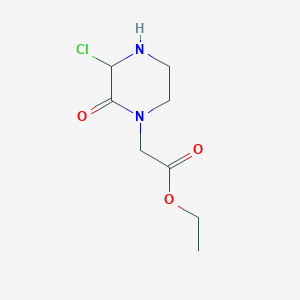

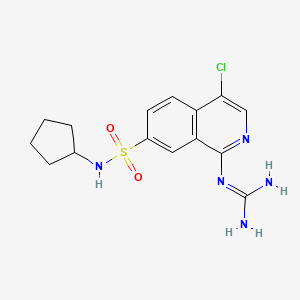
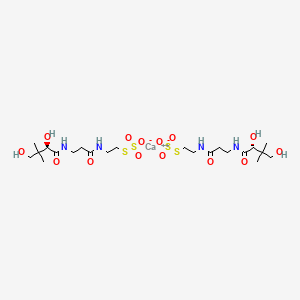
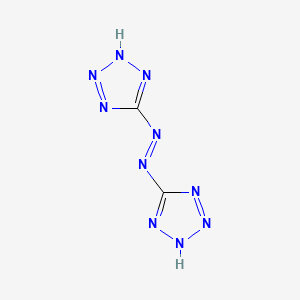
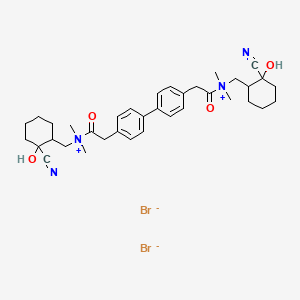

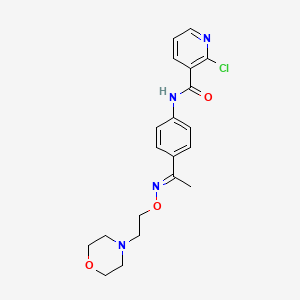

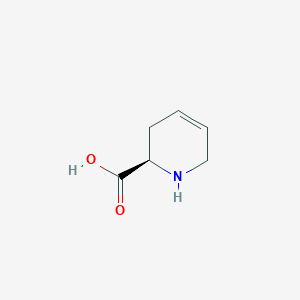
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
